2-Cyclobutylthiazole-5-carbaldehyde
Overview
Description
2-Cyclobutylthiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H9NOS. It features a thiazole ring substituted with a cyclobutyl group at the 2-position and an aldehyde group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclobutylthiazole-5-carbaldehyde can be synthesized through several methods. One common route involves the reaction of cyclobutanecarbothioamide with 2-bromomalonaldehyde. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the thiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: 2-Cyclobutylthiazole-5-carboxylic acid.
Reduction: 2-Cyclobutylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reactants used.
Scientific Research Applications
2-Cyclobutylthiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyclobutylthiazole-5-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The thiazole ring and aldehyde group are key functional groups that can form covalent bonds with biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
- 2-Cyclopropylthiazole-5-carbaldehyde
- 2-Cyclopentylthiazole-5-carbaldehyde
- 2-Cyclohexylthiazole-5-carbaldehyde
Comparison: 2-Cyclobutylthiazole-5-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-cyclobutyl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-5-7-4-9-8(11-7)6-2-1-3-6/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZAQQSRZCHPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286372 | |
Record name | 2-Cyclobutyl-5-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-39-7 | |
Record name | 2-Cyclobutyl-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclobutyl-5-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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